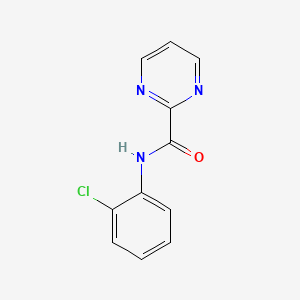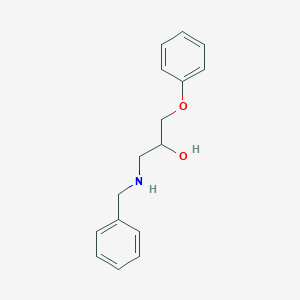![molecular formula C17H15N3O2 B5595287 N-(3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-yl)benzamide](/img/structure/B5595287.png)
N-(3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-yl)benzamide is a useful research compound. Its molecular formula is C17H15N3O2 and its molecular weight is 293.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 293.116426730 g/mol and the complexity rating of the compound is 411. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Antibacterial Activity
N-(3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-yl)benzamide, due to its structural complexity, has been explored for its potential in various scientific research applications. A notable study involves the synthesis and characterization of novel compounds related to the benzimidazole family, showcasing potential antibacterial activities. These compounds, synthesized from intermediates like 2-(2′,4′-dihydroxyphenyl) benzimidazole, displayed significant fluorescence in UV-visible regions, indicating their potential for bioimaging applications. The synthesized compounds were tested against various bacterial strains such as Escherichia coli and Staphylococcus aureus, showing promising antibacterial activities which could pave the way for new therapeutic agents (Patil et al., 2015).
Antimicrobial and Antitumor Potential
Further research has expanded into the synthesis of novel dipodal-benzimidazole, benzoxazole, and benzothiazole derivatives, which were also screened for their antimicrobial activity. These studies contribute to the understanding of the structural-activity relationship within this class of compounds, providing insights into their potential use in combating microbial resistance. Additionally, some derivatives exhibited broad-spectrum antimicrobial activity, underscoring their potential in antimicrobial therapy (Padalkar et al., 2014).
Anti-Inflammatory and Analgesic Properties
Investigations into benzimidazole/benzoxazole derivatives have revealed their potential in anti-inflammatory and analgesic treatments. These compounds, through their interaction with kinase activities (such as CDK-1, CDK-5, and GSK-3), exhibit promising anti-inflammatory and analgesic properties. This opens up potential avenues for the development of new therapeutic agents targeting inflammatory diseases and pain management (Sondhi et al., 2006).
Antiviral Applications
The antiviral potential of benzamide-based compounds has been demonstrated through the synthesis of novel 5-aminopyrazoles and their derivatives, showing significant activity against influenza A virus (H5N1). This suggests the potential of such compounds in developing antiviral therapeutics, particularly against strains of influenza that pose significant threats to public health (Hebishy et al., 2020).
Catalysis and Chemical Transformations
Research into the catalytic properties and chemical transformations of related compounds has led to efficient methods for preparing valuable heterocyclic compounds. These studies not only contribute to the field of synthetic chemistry but also have potential implications in material science, drug design, and development (Sriramoju et al., 2018).
Orientations Futures
The future directions for the study of “N-(3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-yl)benzamide” could include further exploration of its synthesis, chemical reactions, and potential biological activities. Additionally, detailed studies on its physical and chemical properties, safety and hazards, and mechanism of action could provide valuable insights .
Propriétés
IUPAC Name |
N-(3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c21-17(12-4-2-1-3-5-12)18-13-6-7-15-14(10-13)19-16-11-22-9-8-20(15)16/h1-7,10H,8-9,11H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGYJQJJYBJAZKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=NC3=C(N21)C=CC(=C3)NC(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(2-aminoethyl)-N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5595218.png)
![1-methyl-2-oxo-8-[4-(1H-pyrazol-1-yl)benzyl]-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5595221.png)
![N-(2-{4-[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]-1-piperazinyl}-2-oxoethyl)benzamide](/img/structure/B5595233.png)
![N-(2,4-dichlorophenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5595245.png)
![N-benzyl-2-{[(methylamino)carbonyl]amino}benzamide](/img/structure/B5595267.png)
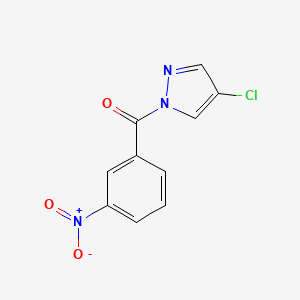
![4-[(4-bromo-2-chlorophenoxy)acetyl]-4H-1,2,4-triazol-3-amine](/img/structure/B5595274.png)

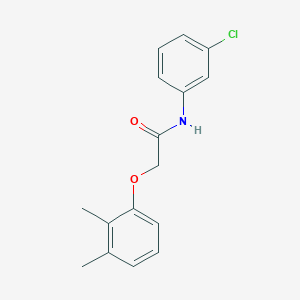
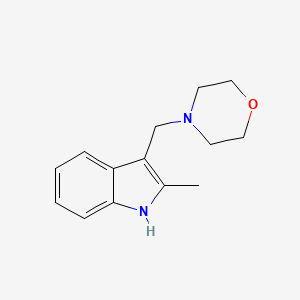
![N-(1-{[3-(3-fluorophenyl)-1-(3-methylphenyl)-1H-pyrazol-4-yl]methyl}-3-pyrrolidinyl)acetamide](/img/structure/B5595302.png)
![N,2-dimethyl-N-[3-(1-methyl-1H-imidazol-2-yl)propyl]-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5595309.png)
